molecular formula C7H6N2S B1323152 Thieno[2,3-C]pyridin-7-amine CAS No. 215454-72-1

Thieno[2,3-C]pyridin-7-amine

Cat. No.: B1323152
CAS No.: 215454-72-1
M. Wt: 150.2 g/mol
InChI Key: ZUSJOPVAEBYKDF-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridin-7-amine (TPA) is a heterocyclic compound that is widely used in scientific research applications. It is a cyclic amine and is classified as a pyridine derivative. TPA has a variety of applications and is of particular interest in terms of its potential as a therapeutic agent. In

Scientific Research Applications

Anti-Proliferative Activities in Cancer Research

Thieno[2,3-b]pyridines are noted for their potent anti-proliferative activities against various human cancer cell lines. Research has focused on enhancing their solubility while retaining anti-proliferative actions. A study by Haverkate et al. (2021) synthesized 80 novel compounds based on the thieno[2,3-b]pyridine core structure, aiming to improve aqueous solubility. They found that the best strategy was altering the appended alkyl ring to introduce polar groups such as alcohols, ketones, and substituted amine groups, leading to a thieno[2,3-b]pyridine with greater solubility and potent inhibition of cancer cell growth (Haverkate et al., 2021).

Synthesis and Application in Heterocyclic Chemistry

Villuendas & Urriolabeitia (2013) demonstrated the synthesis of thieno[2,3-c]pyridines through Ru-catalyzed oxidative coupling, utilizing primary amines as directing groups. This process enabled the creation of isoquinolines, benzoisoquinolines, and fused heteroaryl[2,3-c] pyridines with a variety of substituents (Villuendas & Urriolabeitia, 2013).

Applications in Drug Development

Xin et al. (2015) synthesized a series of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines, exhibiting potent Bruton's tyrosine kinase (BTK) inhibitory activities. This study revealed a promising lead for further evaluation in drug development, especially in the context of BTK inhibitors (Xin et al., 2015).

Antitumor Applications and Drug Delivery

Rodrigues et al. (2017) explored the use of magnetoliposomes as nanocarriers for antitumor drugs, including N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine. They studied the fluorescence emission of these compounds in different media, indicating a strong intramolecular charge transfer character of the excited state. The incorporation of these thienopyridine derivatives in magnetoliposomes showed high encapsulation efficiencies and growth inhibition assays on human tumor cell lines displayed very low GI50 values, suggesting potential for future drug delivery applications in oncology (Rodrigues et al., 2017).

Synthesis of Derivatives for Diverse Applications

Lukina et al. (2017) reported on the synthesis of functionalized thieno[2,3-b]pyridines, demonstrating the versatility of these compounds in creating new derivatives. They reacted 3-Aminothieno[2,3-b]pyridine-2-carboxamides with chloroacetyl chloride, yielding new monothiooxamides and highlighting the synthetic utility of these compounds in heterocyclic chemistry (Lukina et al., 2017).

Mechanism of Action

Thieno[2,3-C]pyridin-7-amine is frequently used as ATP-mimetic kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .

Safety and Hazards

The safety information for Thieno[2,3-C]pyridin-7-amine is available in its Material Safety Data Sheet (MSDS) .

Future Directions

Thieno[2,3-C]pyridin-7-amine could serve as starting points for future drug discovery programs . In the search for inhibitors of the GRK2 kinase, a hit compound bearing the thieno[2,3-C]pyridine moiety was identified . Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

Properties

IUPAC Name

thieno[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSJOPVAEBYKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634125
Record name Thieno[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215454-72-1
Record name Thieno[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 16.6 g of thieno[2,3-c]pyridine-N-oxide in 500 ml of chloroform was added 25 g of p-toluenesulfonyl chloride portionwise with ice-cooling over a period of 1 hour. After the reaction mixture was stirred for further 30 minutes under the same conditions, 250 ml of 10% ammonia water was added, and stirred at ambient temperature for 16 hours. The reaction mixture was diluted with 400 ml of chloroform, washed with water and saturated saline, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to give 2.8 g of the title compound as a brown oily material.
Name
thieno[2,3-c]pyridine-N-oxide
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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